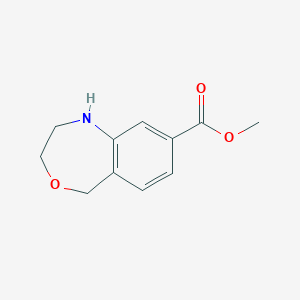

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-9-7-15-5-4-12-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKMONBZHYNRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(COCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as Cu(I) and microwave heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate is an organonitrogen heterocyclic compound characterized by a benzoxazepine ring system. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

2.1 Antidepressant Activity

Research has indicated that derivatives of benzoxazepines exhibit antidepressant properties. This compound has been studied for its potential effects on neurotransmitter systems involved in mood regulation. One study demonstrated that compounds with similar structures could enhance serotonin levels in the brain, suggesting a mechanism that could be leveraged for developing new antidepressant therapies .

2.2 Neuroprotective Effects

The neuroprotective properties of benzoxazepines have been explored in the context of neurodegenerative diseases. This compound may provide protective effects against neuronal damage through its antioxidant activity and ability to modulate neuroinflammatory responses . This potential makes it a candidate for further investigation in conditions such as Alzheimer's disease.

2.3 Anticancer Properties

Some studies have suggested that benzoxazepine derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This compound may act on specific molecular targets involved in cancer progression . Research into the compound's structure-activity relationship is ongoing to identify the most effective analogs for therapeutic use.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can serve as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Various synthetic routes have been reported in the literature that optimize yield and purity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate

The closest structural analogue is Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate (CAS: 2092507-89-4), which differs only in the ester substituent (ethyl vs. methyl) and ring numbering (Table 1).

Key Differences :

- Molecular Weight: The ethyl derivative has a molecular weight of 221.25 g/mol (C₁₂H₁₅NO₃), while the methyl variant is lighter (~207.25 g/mol, C₁₁H₁₃NO₃) due to the smaller ester group .

- Synthetic Utility : Ethyl esters are often used as intermediates in organic synthesis due to their stability under basic conditions, whereas methyl esters may hydrolyze more readily in vivo.

Table 1: Comparison of Methyl and Ethyl Benzoxazepine Carboxylates

Heterocyclic Analogues: Benzodiazepines

The tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate (CAS: 886364-27-8) provides a comparison with benzodiazepines, which replace the oxazepine oxygen with a second nitrogen (Table 2) .

Key Differences :

- Substituent Effects : The chloro substituent at position 8 and the tert-butyloxycarbonyl (BOC) group in the benzodiazepine derivative increase steric bulk and stability, making it a common intermediate in peptide synthesis .

- Pharmacological Relevance : Benzodiazepines are widely used as anxiolytics and anticonvulsants, whereas benzoxazepines are less explored but may target different biological pathways.

Table 2: Comparison with Benzodiazepine Analogues

Biological Activity

Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate is a compound that belongs to the benzoxazepine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13NO3

- Molecular Weight : 205.23 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study investigated its effects on the MCF-7 breast cancer cell line. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 0.67 µM .

The mechanism of action involves modulation of apoptosis pathways. The compound influences gene expression related to apoptosis regulatory pathways as revealed by cDNA microarray analysis. This suggests that this compound may induce apoptosis in cancer cells through specific molecular targets .

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound have been synthesized to explore their biological activities further. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzoxazepine ring can enhance or diminish biological activity. For instance:

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Compound A | No modification | 0.67 |

| Compound B | -Cl substitution | 0.45 |

| Compound C | -F substitution | 0.80 |

These results demonstrate that halogen substitutions can significantly impact the anticancer efficacy of the compound .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF-7 Cells : This study confirmed the compound's ability to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound was administered at varying dosages to determine optimal therapeutic windows.

- Synergistic Effects : Research has also explored the combination of this compound with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used in conjunction with standard treatments for breast cancer.

Safety Profile

While promising in terms of efficacy against cancer cells, it is essential to consider the safety profile of this compound. Toxicological studies are necessary to establish safe dosage ranges and potential side effects.

Q & A

Basic: What are the recommended synthetic routes for Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthetic routes often involve Friedel-Crafts acylation or cyclization reactions. For example, phosphorous pentachloride (PCl₅) and aluminium chloride (AlCl₃) can facilitate carboxylation and cyclization steps in dichloromethane under nitrogen, as demonstrated in analogous benzoxazepine syntheses . Optimization includes temperature control (e.g., maintaining 38–44°C for reflux) and monitoring via TLC/GC. Intermediate purification using solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) improves purity .

Basic: What analytical techniques are suitable for characterizing the structural integrity of this compound?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary tools. For trace analysis, SPE with Oasis HLB sorbents (conditioned with methanol) effectively isolates the compound from complex matrices . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular structure.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of benzoxazepine derivatives?

Methodological Answer:

SAR studies require systematic substitution at key positions (e.g., C-8 carboxylate or the tetrahydro ring). For instance, antitumor activity was explored by modifying the nitrobenzenesulfonyl group in a related benzoxazepine scaffold . Biological assays (e.g., cytotoxicity screens in tumor cell lines) paired with computational docking (e.g., PubChem-derived InChI structures ) identify critical functional groups.

Advanced: What strategies mitigate discrepancies in biological activity data across different studies?

Methodological Answer:

Discrepancies may arise from purity variations (e.g., residual solvents or isomers). Standardize synthesis protocols (e.g., using ≥97% pure intermediates ) and validate analytical methods (e.g., SPE recovery rates ). Cross-laboratory validation with shared reference standards (e.g., certified impurities ) ensures reproducibility.

Basic: How to assess purity and identify impurities in synthesized batches?

Methodological Answer:

Combine SPE purification (HLB cartridges, methanol conditioning ) with reverse-phase HPLC. Quantify impurities using certified reference materials (e.g., methylparaben or bisphenol A analogs as internal standards ). Mass spectral libraries (e.g., PubChem ) aid in identifying unknown peaks.

Advanced: What in vivo models are appropriate for evaluating the compound's pharmacokinetics?

Methodological Answer:

Xenograft models (e.g., human tumor implants in immunodeficient mice) are suitable for antitumor derivatives . For CNS targets, blood-brain barrier permeability assays in rodents, paired with LC-MS plasma profiling, assess bioavailability. Dose-response studies should include metabolite tracking (e.g., hydrolysis of the methyl ester group).

Advanced: How to address low solubility in aqueous media during formulation?

Methodological Answer:

Derivatization (e.g., converting the carboxylate to a sodium salt) or co-solvents (e.g., 2-propanol/water mixtures ) enhance solubility. Structural analogs with sulfonyl chloride or trifluoromethyl groups (see Enamine catalog ) provide insights into solubility-stability trade-offs.

Basic: What are common synthetic intermediates, and how do they affect the final product?

Methodological Answer:

Key intermediates include tetrahydro-naphthalene derivatives (for cyclization ) and azetidine-carboxylates (for ring functionalization ). Impurities from incomplete cyclization (e.g., open-chain precursors) can reduce bioactivity, necessitating rigorous SPE or column chromatography .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

Use competitive binding assays with known inhibitors (e.g., Bozepinib, a benzoxazepine-based purine analog ). CRISPR knockouts of putative targets (e.g., kinases or GPCRs) combined with Western blotting or fluorescence polarization assays confirm mechanism-specific effects.

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) using PubChem-derived 3D structures (InChI Key: SHWYVMLCUBGVGT ) identifies potential binding pockets. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies on critical residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.